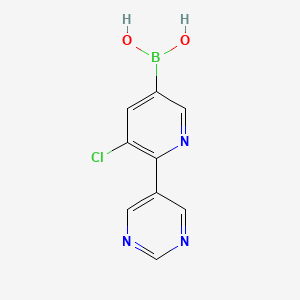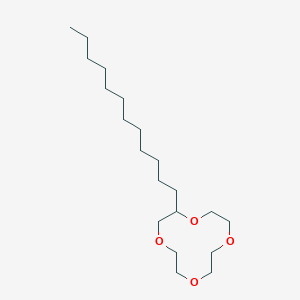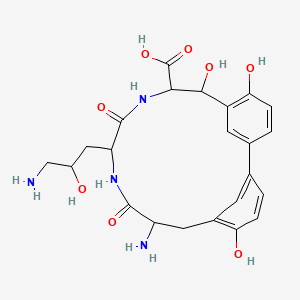
Biphenomycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenomycin A is a highly potent antibiotic that is particularly effective against Gram-positive, β-lactam-resistant bacteria. It was initially isolated from the culture filtrates of the bacterium Streptomyces griseorubiginosus No. 43708 . This compound has garnered significant attention due to its unique structure and potent antibacterial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biphenomycin A involves a series of complex chemical reactions. One of the key steps in its synthesis is the formation of a macrolactam ring, which is achieved through a Suzuki coupling reaction of a free carboxylic acid . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, and careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound can be enhanced by using mixed cultures. For instance, the production of this compound by Streptomyces griseorubiginosus 43708 is stimulated when co-cultured with Pseudomonas maltophilia 1928 . This mixed culture approach leverages the enzyme activity of the partner strain to increase the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Biphenomycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. These derivatives are often studied for their enhanced or altered biological activities.
Wissenschaftliche Forschungsanwendungen
Biphenomycin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Researchers use this compound to study bacterial resistance mechanisms and to develop new antibacterial agents.
Industry: The compound is explored for its potential use in industrial applications, such as in the development of new antibiotics and other bioactive compounds.
Wirkmechanismus
Biphenomycin A exerts its antibacterial effects by targeting specific molecular pathways in bacteria. It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. The compound binds to bacterial enzymes involved in cell wall synthesis, thereby disrupting their function and preventing the bacteria from maintaining their structural integrity .
Vergleich Mit ähnlichen Verbindungen
Biphenomycin A is unique due to its potent activity against β-lactam-resistant bacteria. Similar compounds include Biphenomycin B, which also exhibits strong antibacterial properties but differs slightly in its chemical structure and spectrum of activity . Other related compounds include polymyxins, which are also used to treat Gram-negative bacterial infections but have different mechanisms of action and toxicity profiles .
Eigenschaften
Molekularformel |
C23H28N4O8 |
|---|---|
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35) |
InChI-Schlüssel |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-hydroxy-2-(methyl(15N)amino)(1,2-13C2)ethyl]benzene-1,2-diol](/img/structure/B14079119.png)
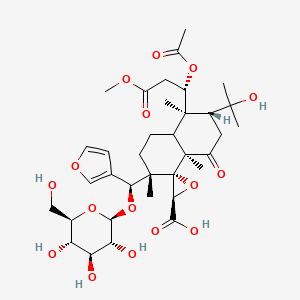


![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S)-1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14079153.png)
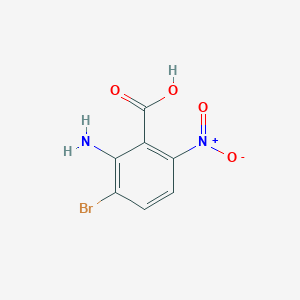
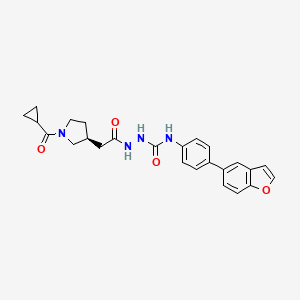
![methyl (2S)-3-(but-3-en-1-yloxy)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B14079172.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid](/img/structure/B14079178.png)


